molecular formula C8H9N5O2S B1405305 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide CAS No. 1355334-91-6

3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide

Cat. No.: B1405305
CAS No.: 1355334-91-6
M. Wt: 239.26 g/mol
InChI Key: NWRCSNIEERMZKC-UHFFFAOYSA-N
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Description

3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide is a high-purity chemical compound supplied for research use only. It is not intended for diagnostic or therapeutic applications. This benzenesulfonamide derivative is of significant interest in medicinal chemistry and drug discovery, particularly due to its structural features which incorporate both a sulfonamide group and a tetrazole ring. Sulfonamides are a well-known class of compounds with diverse pharmacological activities, including acting as inhibitors of carbonic anhydrase, a therapeutic target for conditions like glaucoma . The tetrazole moiety is a bioisostere for carboxylic acids and other functional groups, and structures containing this ring have been reported to exhibit anti-inflammatory, antiviral, and antimicrobial properties . The integration of these two pharmacophores into a single molecule is a strategic approach in the design of new bioactive compounds with potentially enhanced or novel biological activities . Researchers can utilize this compound in various experimental settings, including as a building block in synthetic chemistry, a lead compound in structure-activity relationship (SAR) studies, or a tool molecule for in vitro enzymatic and cellular assays. Its potential application as a carbonic anhydrase inhibitor makes it relevant for investigations in ophthalmology and other physiological systems where this enzyme plays a key role . As with all research chemicals, proper safety procedures must be followed. Researchers should handle this material with appropriate personal protective equipment and in accordance with their institution's guidelines.

Properties

IUPAC Name

3-(2-methyltetrazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2S/c1-13-11-8(10-12-13)6-3-2-4-7(5-6)16(9,14)15/h2-5H,1H3,(H2,9,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRCSNIEERMZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide typically involves the reaction of 2-methyl-2H-tetrazole with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the tetrazole ring or the sulfonamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzene ring or the tetrazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction could produce amines. Substitution reactions can lead to a variety of substituted tetrazole derivatives.

Scientific Research Applications

Pharmacological Applications

Neuropharmacology:
The compound has been evaluated for its potential as an inhibitor of human monoamine oxidase (MAO) enzymes, which are significant in neurodegenerative diseases such as Parkinson’s disease. In vitro assays revealed IC50 values of 43.3 μM for MAO A and 3.47 μM for MAO B, indicating a higher selectivity towards MAO B. Molecular docking studies suggest that the sulfonamide group interacts with residues in the substrate cavity of MAO-B, positioning it as a lead compound for antiparkinsonian drug development.

Ophthalmology:
The compound has been identified as a promising drug candidate for treating glaucoma through its inhibitory action on human carbonic anhydrase II. It exhibited a Ki value of 0.05 μM, demonstrating high selectivity and a potentiated effect when combined with antibiotics against resistant bacterial strains.

Microbiological Applications

The antibacterial properties of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide have been explored extensively. It shows synergistic effects when combined with carbapenems and aminoglycosides against resistant strains of bacteria. Standard microbiological assays demonstrated enhanced antimicrobial activity against both gram-positive and gram-negative bacteria when used in conjunction with meropenem and gentamicin.

Cancer Research

In cancer research, derivatives of this compound have shown promising antibacterial and anticancer activities. Multistep synthesis followed by in vitro testing has indicated effective interactions with biological targets through molecular docking studies, revealing potential binding orientations within target proteins.

Neurological Applications

The selective inhibition of MAO-B by the compound suggests its utility in developing treatments for Parkinson’s disease. Testing against human stromal bone cell lines indicated no cytotoxic effects within the tested concentration range, further supporting its potential therapeutic role.

Environmental Science

Research into the environmental fate and transport of this compound is ongoing, focusing on its presence and degradation in various environmental compartments. Analytical chemistry techniques have detected the compound in environmental samples, prompting studies to understand its long-term ecological effects.

Data Tables

Field Application Key Findings
NeuropharmacologyMAO InhibitionIC50 values: MAO A = 43.3 μM, MAO B = 3.47 μM
OphthalmologyGlaucoma TreatmentKi value for carbonic anhydrase II = 0.05 μM
MicrobiologyAntibacterial ActivitySynergistic effects with meropenem and gentamicin
Cancer ResearchAnticancer ActivityPromising interactions revealed through molecular docking
Environmental ScienceFate and Transport StudiesDetected in various environmental samples

Case Studies

  • Neuropharmacological Study : A study assessed the compound's effect on MAO-B inhibition using human cell lines, confirming its potential as an antiparkinsonian agent without cytotoxicity.
  • Microbiological Synergy Study : Research demonstrated that combining this compound with traditional antibiotics significantly improved efficacy against resistant bacterial strains.
  • Environmental Impact Study : Field trials monitored the compound's degradation in soil and water samples to evaluate its ecological footprint.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes or receptors, thereby influencing their activity.

Comparison with Similar Compounds

Sulfonylurea Herbicides (Triazine-Based Sulfonamides)

Compounds such as metsulfuron methyl (CAS: 74223-64-6) and ethametsulfuron methyl (CAS: 111353-84-5) share the sulfonamide group but incorporate triazine rings instead of tetrazole. These herbicides inhibit acetolactate synthase (ALS), critical for plant branched-chain amino acid synthesis. Key differences include:

  • Substituents: Triazine rings with methoxy/methyl/amino groups vs. tetrazole.
  • Applications: Herbicidal activity vs.
  • Molecular Weight : Higher (e.g., metsulfuron methyl: 381.37 g/mol) due to triazine and ester groups .

Tetrazole-Containing Sulfonamides

  • (R)-3-((3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)amino)propane-1,2-diol (CAS: 2044709-71-7): Integrates tetrazole with pyridine and fluoro substituents. This structure suggests applications in kinase inhibition or antiviral research, leveraging the pyridine’s aromaticity and fluorine’s electronegativity .

Isoxazole Derivatives

3-(5-Methyl-3-(4-sulfamoylphenyl)isoxazol-4-yl)benzenesulfonamide (CAS: 181695-84-1): Replaces tetrazole with isoxazole, a five-membered heterocycle with oxygen and nitrogen. Isoxazole’s lower metabolic stability compared to tetrazole may limit its use in long-acting therapeutics but could improve solubility .

Research Findings

  • Metabolic Stability : The tetrazole ring in the target compound confers superior resistance to oxidative metabolism compared to triazine-based herbicides, which are prone to hydrolytic degradation .
  • Binding Affinity : Sulfonamide derivatives with tetrazole or pyridine groups (e.g., CAS 2044709-71-7) exhibit stronger interactions with enzymes like carbonic anhydrase due to enhanced hydrogen bonding and π-π stacking .
  • Solubility Trade-offs : Isoxazole derivatives (e.g., CAS 181695-84-1) show improved aqueous solubility over tetrazole analogs but shorter half-lives in vivo .

Notes

  • Heterocyclic substitutions (tetrazole vs. triazine/isoxazole) critically influence bioactivity and stability.
  • Sulfonamide remains a versatile pharmacophore, but substituent choice dictates application specificity (e.g., herbicides vs. therapeutics).
  • Further studies on pharmacokinetics and toxicity are needed to optimize tetrazole-based sulfonamides for clinical use.

Biological Activity

3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide is a compound of interest due to its unique structural features, which combine an aromatic benzene system with a nitrogen-rich tetrazole ring. This structure suggests potential biological activities, making it a candidate for drug discovery and development. The following sections summarize the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound's structure can be described as follows:

  • Molecular Formula : C₈H₉N₅O₂S
  • Key Functional Groups :
    • Benzene sulfonamide group
    • Tetrazole ring

These features contribute to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tetrazole ring may modulate the function of various biological receptors, leading to diverse biological effects depending on the specific targets involved.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonamide have shown effectiveness against various bacterial strains. Studies have demonstrated that modifications in the sulfonamide group can enhance antimicrobial activity, suggesting that this compound may possess similar properties .

Antioxidant Activity

The antioxidant potential of tetrazole-containing compounds has been explored in various studies. For example, related compounds have demonstrated significant free radical scavenging abilities, which are critical for preventing oxidative stress-related diseases. The presence of the tetrazole ring is believed to contribute to these antioxidant effects .

Antihypertensive Effects

Some derivatives of tetrazole compounds have been investigated for their antihypertensive properties. In particular, studies have shown that modifications in the aryl groups connected to tetrazole can influence blood pressure regulation. This suggests that this compound could be explored further for potential use in managing hypertension .

Case Studies and Research Findings

StudyFindings
Research on Analogous Compounds Compounds bearing similar sulfonamide and tetrazole functionalities exhibited potent antimicrobial and antioxidant activities, indicating a promising therapeutic profile for this compound .
Antihypertensive Activity Evaluation Certain derivatives showed significant reductions in blood pressure in animal models, hinting at the potential application of this compound in cardiovascular therapies .
In Vitro Assays Enzymatic assays indicated that compounds with a similar structure inhibited key enzymes involved in inflammation and bacterial resistance, supporting further investigation into the therapeutic uses of this compound .

Q & A

Q. What are the recommended synthetic routes for 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide, and how can reaction conditions be optimized?

Synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, sulfonamide derivatives are often synthesized by reacting sulfonyl chlorides with amines under reflux in polar solvents like ethanol. Optimization can employ Design of Experiments (DoE) to test variables (e.g., temperature, solvent ratios, catalyst loadings). Monitoring progress via TLC (e.g., Chloroform:Methanol 7:3) ensures intermediate purity .

Q. What spectroscopic techniques are critical for characterizing the compound’s structure?

  • NMR : 1^1H and 13^13C NMR identify substituents and confirm regiochemistry (e.g., δ 2.44 ppm for methyl groups in tetrazole rings) .
  • Mass Spectrometry (ESI) : Confirms molecular weight (e.g., [M−H]+^+ at m/z 346.0) .
  • IR : Detects functional groups like sulfonamide (S=O stretching ~1350 cm1^{-1}) .

Q. How can DFT calculations be applied to predict electronic properties or reaction mechanisms?

Density Functional Theory (DFT) calculates molecular orbitals, electrostatic potential surfaces, and transition states. Basis sets like B3LYP/6-31G(d) model electron distribution in sulfonamide and tetrazole moieties, aiding in reactivity predictions. Compare computed vibrational frequencies (scaled by 0.9614) with experimental IR data to validate models .

Q. What solvent systems are suitable for solubility testing, and how do they impact biological assays?

Use DMSO for initial solubility due to its high polarity. For assays, dilute in PBS or cell culture media (≤1% DMSO). Solubility in aqueous buffers can be improved via co-solvents (e.g., PEG-400) or pH adjustment (sulfonamides are often acidic) .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental data (e.g., NMR shifts) be resolved?

  • Error Analysis : Check basis set adequacy (e.g., upgrade to 6-311++G(d,p) for better accuracy).
  • Conformational Sampling : Use molecular dynamics (MD) to explore rotamers missed in static DFT models.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT to match experimental conditions .

Q. What strategies minimize byproduct formation during sulfonamide synthesis?

  • Temperature Control : Lower reaction temperatures reduce side reactions (e.g., <80°C for hydrazide formation).
  • Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines).
  • Catalyst Screening : Test palladium or copper catalysts for selective coupling .

Q. How can AI-driven tools like COMSOL Multiphysics enhance reaction optimization?

  • Virtual Screening : Train ML models on existing reaction databases to predict optimal conditions.
  • Process Simulation : Model heat/mass transfer in reactors to avoid hotspots or incomplete mixing.
  • Real-Time Feedback : Integrate spectral data (e.g., in-situ IR) with AI for dynamic adjustments .

Q. What methodologies validate the compound’s biological activity against enzyme targets (e.g., carbonic anhydrase)?

  • Enzyme Assays : Use stopped-flow kinetics to measure inhibition constants (KiK_i).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
  • Molecular Docking : Align with X-ray crystallography data of enzyme active sites for SAR analysis .

Q. How can factorial design improve the scalability of synthetic protocols?

Apply a 2k^k factorial design to test critical factors (e.g., reactant stoichiometry, agitation rate). Use ANOVA to identify significant interactions. For example, a 23^3 design (temperature, solvent, catalyst) reduces trial numbers by 50% while maximizing yield .

Q. What computational frameworks integrate experimental data for iterative reaction design?

Adopt the ICReDD approach:

  • Pathway Search : Use quantum chemical methods (e.g., GRRM) to map reaction networks.
  • Data Mining : Apply NLP to extract reaction rules from literature.
  • Feedback Loops : Refine computational models using HPLC or GC-MS purity data .

Data Contradiction & Reproducibility

Q. How should researchers address batch-to-batch variability in compound purity?

  • QC Protocols : Standardize HPLC conditions (e.g., C18 column, 0.1% TFA in mobile phase).
  • Statistical Process Control (SPC) : Track impurity peaks (±3σ limits) across batches.
  • DoE for Purification : Optimize recrystallization (e.g., solvent ratios, cooling rates) .

Q. What steps ensure reproducibility in DFT-based studies across different software packages?

  • Benchmarking : Compare results across Gaussian, ORCA, and NWChem using identical input parameters.
  • Open Data : Share input files (e.g., .com or .inp) and raw output in repositories like Zenodo.
  • Grid Convergence : Verify energy convergence with increasing basis set size .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide

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